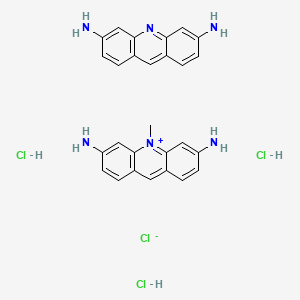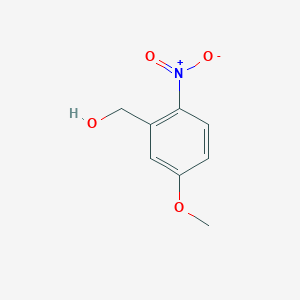
(5-Methoxy-2-nitrophenyl)methanol
Übersicht
Beschreibung
(5-Methoxy-2-nitrophenyl)methanol is a chemical compound with the molecular formula C8H9NO4 . It is used in research and has a molecular weight of 183.16 .
Synthesis Analysis
There are several methods for synthesizing (5-Methoxy-2-nitrophenyl)methanol. One method involves the reaction of the nitro product of preparation 2 with hydrogen in ethanol and water under 414 kPa of hydrogen gas for 1 hour . Another method involves the use of Dess-Martin periodane in dichloromethane at 20°C for 3 hours . A third method involves the use of dipyridinium dichromate in dichloromethane at 20°C for 16 hours .Molecular Structure Analysis
The (5-Methoxy-2-nitrophenyl)methanol molecule contains a total of 22 bonds. There are 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), 1 hydroxyl group, 1 primary alcohol, and 1 ether (aromatic) .Physical And Chemical Properties Analysis
(5-Methoxy-2-nitrophenyl)methanol has a molecular weight of 183.16 . It is a light yellow solid . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 297.4±20.0 °C at 760 mmHg, and a flash point of 133.7±21.8 °C .Wissenschaftliche Forschungsanwendungen
Marine Biology
“(5-Methoxy-2-nitrophenyl)methanol” has been used in marine biology to induce strobilation in moon jellyfish polyps . The compound was found to be a potent trigger of strobilation, a process where polyps release one or more juvenile medusae . The study compared rates of strobilation, survival, and deformities of ephyrae and budding of polyps exposed to different concentrations of the compound .
Organic Synthesis
The compound is employed as a reactant in the preparation of indolylquinoxalines by condensation reactions . It is also used in the preparation of alkylindoles via Ir-catalyzed reductive alkylation .
Arylation Reactions
“(5-Methoxy-2-nitrophenyl)methanol” is used as a reactant in arylation reactions using a palladium acetate catalyst . This process is crucial in the synthesis of complex organic compounds.
Enantioselective Friedel-Crafts Alkylation
The compound is used as a reactant in enantioselective Friedel-Crafts alkylation . This reaction is a key step in the synthesis of many biologically active compounds.
Stereoselective Synthesis
“(5-Methoxy-2-nitrophenyl)methanol” is used in the stereoselective synthesis of cyclopentaindolones via stereoselective [3+2] cyclopentannulation . This process is important in the creation of five-membered rings, a common structure in many natural products and pharmaceuticals.
Inhibitor of Myeloperoxidase (MPO)
As an indole derivative, the compound has shown to be an effective inhibitor of the chlorinating activity of myeloperoxidase (MPO) . MPO is an enzyme involved in the body’s immune response, and its inhibition can be beneficial in certain pathological conditions.
Metabolic Synthesis
“(5-Methoxy-2-nitrophenyl)methanol” is used in the metabolic synthesis of arylacetic acid anti-inflammatory synthesis . This process is crucial in the production of certain types of nonsteroidal anti-inflammatory drugs (NSAIDs).
Inhibitor of PqsD Enzyme
Compounds based on a (2-nitrophenyl)methanol scaffold, which includes “(5-Methoxy-2-nitrophenyl)methanol”, are promising inhibitors of PqsD . PqsD is a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa, a common pathogenic bacterium .
Eigenschaften
IUPAC Name |
(5-methoxy-2-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAKUYPHABTDLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695489 | |
| Record name | (5-Methoxy-2-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methoxy-2-nitrophenyl)methanol | |
CAS RN |
879-55-0 | |
| Record name | (5-Methoxy-2-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

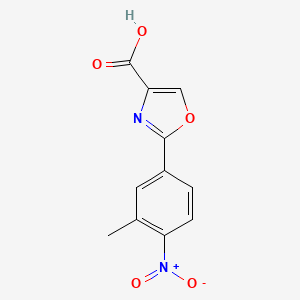
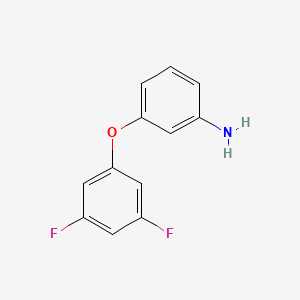
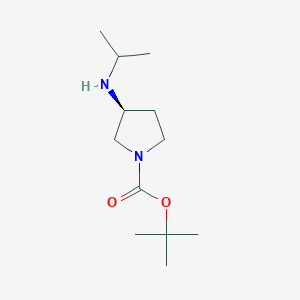


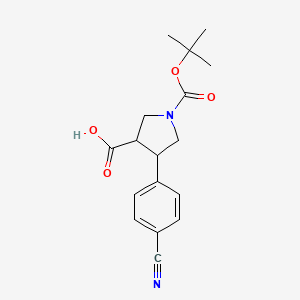

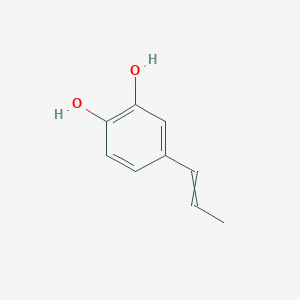
![Benzyl chloro[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B1501703.png)

![tert-Butyl [2-(hydroxyimino)-2-phenylethyl]carbamate](/img/structure/B1501709.png)
![2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine](/img/structure/B1501710.png)
